5-Chloropyrazine-2-sulfonyl fluoride
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Overview
Description
5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical reactions. This compound is used in organic synthesis and has applications in chemical biology and medicinal chemistry.
Mechanism of Action
Target of Action
5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with a molecular weight of 196.59 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They strike a balance between reactivity and stability, which makes them attractive for various applications . .
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl fluoride groups can act as electrophiles in biochemical reactions . This suggests that 5-Chloropyrazine-2-sulfonyl fluoride could potentially interact with nucleophilic enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds containing sulfonyl fluoride groups are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonyl fluoride groups can form covalent bonds with nucleophilic amino acids in proteins, potentially leading to enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazine-2-sulfonyl fluoride typically involves the reaction of 5-chloropyrazine with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation of 5-chloropyrazine using sulfuryl fluoride gas (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
5-Chloropyrazine-2-sulfonyl fluoride has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of more complex molecules.
Chemical biology: The compound is used as a reactive probe for studying protein interactions and enzyme activity.
Medicinal chemistry: It is explored for its potential as a pharmacophore in drug discovery.
Materials science: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazine-2-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-Bromopyrazine-2-sulfonyl fluoride: Similar in structure but contains a bromine atom instead of a chlorine atom.
5-Chloropyrimidine-2-sulfonyl fluoride: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
5-Chloropyrazine-2-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the sulfonyl fluoride group makes it a versatile reagent in organic synthesis and chemical biology. Its ability to form stable covalent bonds with nucleophilic residues in proteins distinguishes it from other sulfonyl derivatives .
Properties
IUPAC Name |
5-chloropyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYMYIQYDVDWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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